![molecular formula C20H23NO4 B14885427 Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate](/img/structure/B14885427.png)
Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate is an organic compound with the molecular formula C20H23NO4 It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a butoxyphenyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid ethyl ester with 4-butoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of continuous flow reactors also minimizes the formation of by-products and improves the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The butoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides or alcohols can be used as reagents for substitution reactions.
Major Products Formed
Hydrolysis: 4-{[(4-butoxyphenyl)carbonyl]amino}benzoic acid.
Reduction: Ethyl 4-{[(4-butoxyphenyl)methyl]amino}benzoate.
Substitution: Ethyl 4-{[(4-alkoxyphenyl)carbonyl]amino}benzoate.
Scientific Research Applications
Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a prodrug that can be metabolized to active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, undergoing metabolic conversion to release active metabolites that exert their effects. The molecular targets may include enzymes, receptors, or other proteins involved in biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate can be compared with other similar compounds, such as:
Ethyl 4-{[(4-ethoxyphenyl)carbonyl]amino}benzoate: Similar structure but with an ethoxy group instead of a butoxy group.
Ethyl 4-{[(4-methoxyphenyl)carbonyl]amino}benzoate: Similar structure but with a methoxy group instead of a butoxy group.
Ethyl 4-{[(4-propoxyphenyl)carbonyl]amino}benzoate: Similar structure but with a propoxy group instead of a butoxy group.
The uniqueness of this compound lies in its specific butoxy group, which can influence its chemical reactivity, biological activity, and physical properties compared to its analogs .
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
ethyl 4-[(4-butoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C20H23NO4/c1-3-5-14-25-18-12-8-15(9-13-18)19(22)21-17-10-6-16(7-11-17)20(23)24-4-2/h6-13H,3-5,14H2,1-2H3,(H,21,22) |
InChI Key |
BNOLFOWFYPHRSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


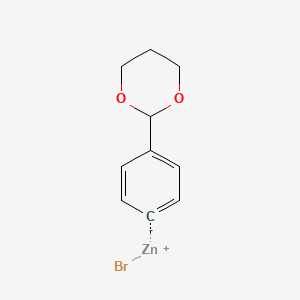
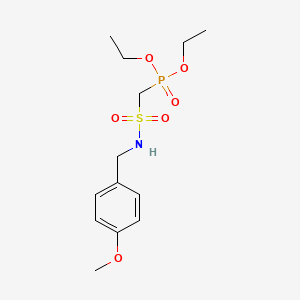


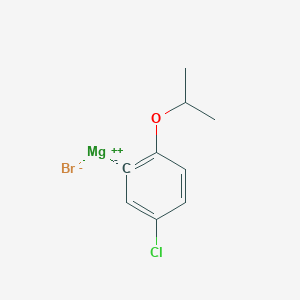
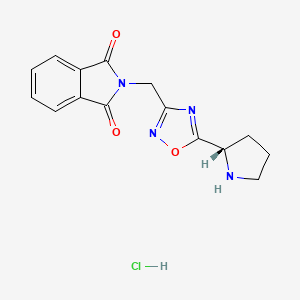

![ethyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14885401.png)
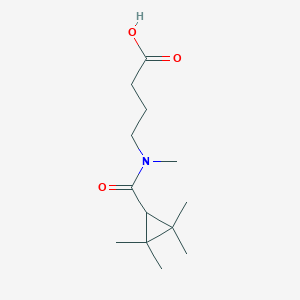
![Ethyl 2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetate](/img/structure/B14885412.png)
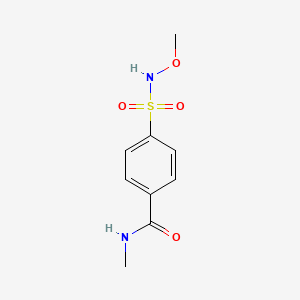
![4-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885420.png)
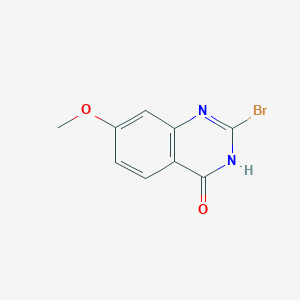
![3-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14885428.png)
